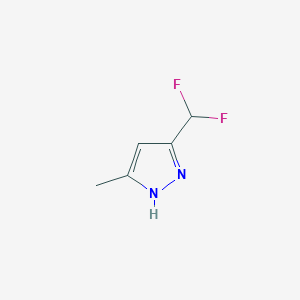

3-(difluoromethyl)-5-methyl-1H-pyrazole

描述

属性

IUPAC Name |

3-(difluoromethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGWGHWOAIFIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382132 | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934759-09-8, 936033-61-3 | |

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Difluoromethyl 5 Methyl 1h Pyrazole and Its Analogues

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the central pyrazole ring is the cornerstone of the synthesis. Two predominant strategies, cycloaddition and condensation reactions, are widely employed, each offering distinct advantages in terms of substrate scope and reaction control.

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful and highly convergent method for constructing the pyrazole ring. beilstein-journals.org This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond (an alkene or alkyne). beilstein-journals.orgresearchgate.net

For the synthesis of difluoromethylated pyrazoles, a particularly effective strategy utilizes difluoroacetohydrazonoyl bromides as stable precursors for the required difluoromethyl-substituted nitrile imine. researchgate.netacs.org These precursors react with a base, such as triethylamine, to generate the transient nitrile imine in situ. This reactive intermediate is then trapped by a suitable dipolarophile to yield the pyrazole or pyrazoline ring system. researchgate.net The reaction of these nitrile imines with terminal or internal alkynes provides a direct route to substituted pyrazoles. acs.org

The versatility of this method allows for the synthesis of a wide array of pyrazole analogues by varying the dipolarophile. Electron-deficient olefins and various alkynes, including ynones, alkynoates, and ynamides, have been successfully employed to produce diversely functionalized 3-(difluoromethyl)pyrazoles in good to excellent yields. acs.orgjlu.edu.cn The high regioselectivity often observed in these reactions is a significant advantage, providing a direct pathway to specifically substituted pyrazole products. acs.org

| Dipolarophile Type | Example | Product | Yield (%) | Reference |

| Ynone | 1-Phenylprop-2-yn-1-one | 3-(Difluoromethyl)-5-benzoyl-1-phenyl-1H-pyrazole | 92% | acs.org |

| Alkynoate | Methyl propiolate | Methyl 3-(difluoromethyl)-1-phenyl-1H-pyrazole-5-carboxylate | 85% | acs.org |

| Ynamide | N-Phenyl-N-(prop-1-yn-1-yl)acetamide | N-(3-(Difluoromethyl)-1,5-diphenyl-1H-pyrazol-4-yl)acetamide | 75% | acs.org |

| Vinyl Sulfone | (E)-1-Phenyl-2-(phenylsulfonyl)ethene | 3-(Difluoromethyl)-1,5-diphenyl-4-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole | - | jlu.edu.cn |

This table presents examples of [3+2] cycloaddition reactions using difluoroacetohydrazonoyl bromides to synthesize various difluoromethylated pyrazoles.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.comrsc.org This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient way to form the pyrazole heterocycle. To synthesize 3-(difluoromethyl)-5-methyl-1H-pyrazole, the required precursor would be a difluoromethylated 1,3-diketone, such as 4,4-difluoro-1-phenylbutane-1,3-dione (B1586453) or a related β-ketoester. mdpi.com

The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The scope of this reaction is broad, accommodating various substituted hydrazines and 1,3-dicarbonyl compounds. organic-chemistry.org

Alternative condensation strategies involve the use of α,β-unsaturated carbonyl compounds that possess a leaving group. mdpi.comnih.gov These substrates react with hydrazines to form intermediate pyrazolines, which then undergo elimination of the leaving group to afford the aromatic pyrazole. nih.gov A notable route to the key intermediate for fungicides, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involves the cyclization of an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine. thieme.degoogle.com This ring-closing reaction is effectively performed in a two-phase system using a weak base like sodium carbonate. google.com

| 1,3-Dicarbonyl Precursor | Hydrazine | Conditions | Product | Reference |

| Alkyl 2-(alkoxymethylene)-4,4-difluoro-3-oxobutanoate | Methylhydrazine | Na2CO3, H2O/organic solvent | Alkyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | google.com |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, RT | 1-Aryl-3,5-disubstituted pyrazoles | mdpi.com |

| β-Ketoesters | Methylhydrazine / Ethyl formate | One-pot, NaOEt | 1-Methyl-3,4-disubstituted pyrazoles | galchimia.com |

| Enaminodicketones | Carboxymethylhydrazine | - | NH-pyrazoles | nih.gov |

This table illustrates various condensation routes to substituted pyrazoles, highlighting the versatility of precursors and reaction conditions.

Introduction and Functionalization of the Difluoromethyl Group

The incorporation of the difluoromethyl (CF2H) group is a critical step that imparts unique properties to the final molecule. This can be achieved either by direct difluoromethylation of a pre-formed heterocyclic ring or by using a building block that already contains the CF2H moiety.

Direct C–H difluoromethylation has emerged as a powerful strategy in modern synthetic chemistry, as it avoids the need for pre-functionalized substrates. researchgate.netnih.gov These methods often rely on the generation of a difluoromethyl radical (•CF2H), which then attacks the electron-rich heterocycle.

Various protocols have been developed, many of which utilize visible-light-mediated photoredox catalysis. bohrium.comresearchgate.net Common difluoromethyl sources include sodium difluoromethanesulfinate (CF2HSO2Na, also known as the Langlois reagent) and difluoroacetic acid. researchgate.netmorressier.com The reaction can be catalyzed by organic photosensitizers, such as rose bengal or eosin (B541160) Y, using oxygen from the air as a green oxidant. researchgate.net These methods have proven effective for a range of heterocycles, including quinoxalinones and others, demonstrating broad substrate tolerance and providing the desired products in moderate to excellent yields. researchgate.netresearchgate.net The practicability of this approach for late-stage functionalization makes it highly valuable for drug discovery programs. nih.gov

| Heterocycle | Reagent | Catalyst/Conditions | Yield (%) | Reference |

| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal, Green LEDs, O2 | 81% | researchgate.net |

| Caffeine | CF2HSO2Na | Rose Bengal, Green LEDs, O2 | 72% | researchgate.net |

| Various Heteroarenes | Difluoroacetic acid | AgNO3, K2S2O8 | - | morressier.com |

| Enamides/Heterocycles | [Bis(difluoroacetoxy)iodo]benzene | Photoredox catalyst, visible light | - | bohrium.com |

This table summarizes conditions and yields for the direct C-H difluoromethylation of various heterocyclic compounds.

An alternative and highly effective approach is to construct the pyrazole ring using a synthon that already contains the difluoromethyl group. This "building block" strategy ensures the presence and specific location of the CF2H group from the outset.

As mentioned in section 2.1.1, difluoroacetohydrazonoyl bromides are excellent precursors for [3+2] cycloaddition reactions, serving as a source for the C3-difluoromethylated pyrazole core. acs.org Another common strategy involves the use of difluoromethylated 1,3-dicarbonyl compounds in condensation reactions. google.com The synthesis of these key precursors is therefore crucial. For instance, alkyl difluoroacetoacetate can be prepared from the Claisen condensation of ethyl acetate (B1210297) and ethyl 2,2-difluoroacetate. google.com A novel route developed by Ochi and co-workers utilizes difluoroacetyl fluoride (B91410) (DFAF) for the difluoroacetylation of a dimethylaminovinyl methyl ketone (DMAB) intermediate, which then undergoes cyclization to form the pyrazole ring. thieme.de

| Difluoromethylated Precursor | Synthetic Method | Target Intermediate | Reference |

| Difluoroacetohydrazonoyl bromide | Halogenation of difluoroacetylhydrazone | [3+2] cycloaddition synthon | acs.org |

| Alkyl difluoroacetoacetate | Claisen condensation | Condensation synthon | google.com |

| 1-(Difluoroacetyl)-2-(dimethylamino)vinyl methyl ketone | Difluoroacetylation of DMAB | Condensation synthon | thieme.de |

| Phenylsulfonyl difluorodiazoethane (PhSO2CF2CHN2) | - | [3+2] cycloaddition synthon | acs.org |

This table outlines key difluoromethylated precursors and the synthetic strategies they are employed in.

Regioselective Methyl Group Introduction

When using unsymmetrical precursors, such as a difluoromethylated β-diketone, for condensation with hydrazine, the regioselectivity of the reaction becomes a critical issue, as two different constitutional isomers can be formed. The synthesis of this compound requires precise control over the placement of the methyl and difluoromethyl groups at the C5 and C3 positions, respectively.

The outcome of the condensation between an unsymmetrical 1,3-diketone and hydrazine is governed by the relative electrophilicity of the two carbonyl carbons and the reaction conditions, including solvent and pH. acs.org Typically, the initial nucleophilic attack of a hydrazine nitrogen atom occurs at the more electrophilic carbonyl carbon. In a precursor like 4,4-difluoro-1-phenylbutane-1,3-dione, the carbonyl adjacent to the electron-withdrawing CF2H group is more electrophilic and thus more susceptible to initial attack.

When using a substituted hydrazine, such as methylhydrazine, the situation is more complex. The reaction can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. acs.org Research has shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent can dramatically increase the regioselectivity in favor of one isomer. acs.org One-pot procedures have also been developed to achieve regioselective synthesis; for example, by reacting methylhydrazine first with an orthoformate to form 1-formyl-1-methylhydrazine in situ, which then reacts regioselectively with a β-ketoester. galchimia.comgoogle.com This level of control is essential for the efficient and scalable production of the desired pyrazole isomer. google.com

Derivatization of the 1H-Pyrazole Nitrogen Atom

The two nitrogen atoms within the pyrazole ring offer sites for substitution, significantly influencing the molecule's steric and electronic properties. Derivatization at the N1 position is a common strategy to build molecular complexity and modulate biological activity.

N-alkylation of unsymmetrical pyrazoles like this compound can lead to two regioisomers, with the substituent at either the N1 or N2 position. The outcome is often controlled by steric hindrance and the reaction conditions employed.

A notable and highly relevant N-alkylation is the direct introduction of a difluoromethyl group. The N-difluoromethylation of 3(5)-methylpyrazole has been achieved using chlorodifluoromethane (B1668795) (ClCF2H) in a dioxane-water solution with a phase transfer catalyst, such as triethyl benzylammonium chloride. researchgate.net This reaction produces an isomeric mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. researchgate.net The separation of these isomers, which have very similar boiling points, presents a significant challenge but can be accomplished through efficient fractional distillation. researchgate.net

More general N-alkylation methods can also be applied. For instance, reactions with trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provide a route to N-alkyl pyrazoles. thieme-connect.comnih.gov This method has been shown to produce mixtures of regioisomers with unsymmetrical pyrazoles, with the major product typically being controlled by sterics. thieme-connect.comnih.gov Traditional N-alkylation under basic conditions, where the pyrazole nitrogen is deprotonated followed by reaction with an alkyl halide, is also a common strategy. nih.gov

N-acylation introduces a carbonyl group on the pyrazole nitrogen, creating amide functionalities that can alter the compound's chemical properties. General methods for N-acylation, such as reaction with acyl chlorides or anhydrides under basic conditions, are applicable to pyrazole systems. Phase-transfer catalysis has also been employed for the efficient acylation of pyrazoles.

Table 1: Representative N-Alkylation Reaction Conditions for Pyrazole Analogues

| Reaction Type | Reagents & Conditions | Products | Key Features | Reference |

|---|---|---|---|---|

| N-Difluoromethylation | 3(5)-methylpyrazole, ClCF2H, NaOH(aq), Dioxane, Triethyl benzylammonium chloride, KI, 70–75 °C | Mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole | Direct introduction of CHF2 group; produces isomeric mixture. | researchgate.net |

| Acid-Catalyzed N-Alkylation | Pyrazole, Trichloroacetimidate electrophile, Brønsted acid catalyst | N-alkyl pyrazole regioisomers | Alternative to base-mediated methods; regioselectivity is sterically controlled. | thieme-connect.comnih.gov |

The pyrazole ring can serve as a foundation for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry as purine (B94841) bioisosteres. researchgate.netmdpi.com The synthesis of these scaffolds typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netnih.gov

The established synthetic route involves the reaction of a 5-aminopyrazole with β-enaminones or β-dicarbonyl compounds in a suitable solvent, often with acid or base catalysis, to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netmdpi.com Three-component reactions, combining a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like malononitrile), provide a one-pot method for accessing these structures. nih.gov

While this compound itself is not a direct precursor for this transformation due to the lack of a 5-amino group, its 5-amino analogue would be an ideal starting material. The synthesis of such an analogue would open pathways to a variety of novel nitrogen-linked heterocyclic scaffolds incorporating the difluoromethyl-pyrazole motif. These reactions highlight a key strategy for expanding the molecular diversity of this compound class. mdpi.comnih.gov

Functionalization at the C4-Position of the Pyrazole Ring

The C4 position of the 3-(difluoromethyl)-1-methyl-1H-pyrazole ring is a prime target for functionalization to create key intermediates for agrochemicals. A significant amount of research has been dedicated to the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial component for several modern succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. sci-hub.semdpi.com

A robust synthetic route involves the preparation of an acetyl pyrazole intermediate, which is then oxidized to the corresponding carboxylic acid. ias.ac.in The C4-carbonyl group can be further derivatized to generate a wide array of functional molecules. For example, the carboxylic acid can be converted to the corresponding carbonyl chloride, which then reacts with various nucleophiles. ias.ac.in Syntheses of pyrazole-4-carboxamides and pyrazole-4-carboxylic oxime esters have been reported through this pathway, leading to compounds with potent antifungal activities. researchgate.netias.ac.in

Table 2: C4-Functionalization Reactions of 3-(difluoromethyl)-1-methyl-1H-pyrazole

| Starting Material | Reagents & Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole | 1. Acetylation (e.g., via Friedel-Crafts) 2. Oxidation (e.g., NaOCl) | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Key intermediate for SDHI fungicides. | mdpi.comias.ac.in |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1. SOCl2 or (COCl)2 2. R-NH2 | N-substituted-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Active fungicide ingredients. | researchgate.net |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Benzaldehyde oxime, base | (E)-Benzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime | Compounds with antifungal activity. | ias.ac.in |

Development of Green and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of pyrazole derivatives. researchgate.netthieme-connect.com Key areas of development include the use of aqueous media, microwave-assisted synthesis, and continuous flow chemistry. thieme-connect.comnih.govmdpi.com

Microwave-assisted organic synthesis has been shown to reduce reaction times, increase yields, and promote cleaner reactions for various pyrazole syntheses compared to conventional heating. nih.gov The use of water as a solvent, where feasible, eliminates the reliance on volatile organic compounds, aligning with green chemistry goals. thieme-connect.comias.ac.in

Continuous flow chemistry offers a particularly promising approach for the synthesis of fluorinated pyrazoles. mdpi.commit.edunih.gov This technology enables the safe handling of potentially hazardous intermediates, such as diazoalkanes, by generating and consuming them in situ within a closed, controlled system. sci-hub.semit.edu Flow reactors allow for rapid heating and cooling with precise temperature control, which can improve reaction selectivity and yield. mit.edu A modular, multi-step continuous flow synthesis has been developed for highly functionalized fluorinated pyrazoles, demonstrating a telescoped process that includes core formation, N-alkylation, and subsequent modifications in a single, efficient assembly line. mit.edu Such systems reduce waste, improve safety, and are highly scalable, making them ideal for the industrial production of agrochemical and pharmaceutical intermediates. mit.edunih.gov

Molecular Design and Structure Activity Relationship Sar Investigations of 3 Difluoromethyl 5 Methyl 1h Pyrazole Derivatives

Computational Approaches to Rational Compound Design

Computational chemistry provides powerful tools for the rational design and optimization of bioactive compounds, reducing the need for extensive trial-and-error synthesis. In the context of 3-(difluoromethyl)-5-methyl-1H-pyrazole derivatives, methods like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) have been instrumental.

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of its target protein. For pyrazole (B372694) carboxamide fungicides, the target is the succinate (B1194679) dehydrogenase (SDH) enzyme complex. Docking studies have shown that the carbonyl oxygen atom of the carboxamide linker can form crucial hydrogen bonds with amino acid residues like TYR and TRP in the ubiquinone-binding site of the SDH protein. acs.org This helps to anchor the molecule in a favorable orientation for potent inhibition. Such virtual screening and docking approaches allow researchers to design and prioritize novel derivatives with potentially enhanced binding interactions before their synthesis. acs.org

3D-QSAR models, such as Comparative Molecular Field Analysis (Topomer CoMFA), provide further insights by correlating the 3D properties of a series of molecules with their biological activity. acs.org These models generate contour maps that visualize regions where steric bulk, positive, or negative electrostatic charges are favorable or unfavorable for activity. For pyrazole-4-carboxamide derivatives, 3D-QSAR analysis has revealed that large, electronegative groups at the 5-position of the pyrazole ring can be important for activity, guiding further structural modifications. acs.org

Systematic Structural Modification Strategies

The exploration of SAR for this compound derivatives typically involves a systematic modification approach. A common and highly effective strategy is to divide the molecule into distinct subunits and vary one while keeping the others constant. For the widely studied pyrazole carboxamide fungicides, the molecule is often considered in two parts: the "acid moiety," which is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl core, and the "amine moiety," which is the N-substituent on the carboxamide linker.

Analysis of Substituent Effects on Biological Efficacy and Selectivity

The specific substitution pattern on the pyrazole ring—a difluoromethyl group at C3, a methyl group at C5, and a substituent on one of the ring nitrogens—is critical to the biological activity of these compounds. Each group plays a distinct role in modulating the molecule's properties and its interaction with the biological target.

The 3-(difluoromethyl) group is a key pharmacophore and has been identified as a component of an "outstanding" acyl moiety in numerous successful commercial fungicides. fao.org The inclusion of fluorine atoms significantly alters the molecule's electronic properties and metabolic stability. The difluoromethyl (CHF2) group is a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups. Its presence increases the acidity of the C-H bond, enabling unique interactions within the enzyme active site that would not be possible with a non-fluorinated methyl group. Furthermore, fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's bioavailability and duration of action. bibliomed.org The strategic placement at the C3 position directs the geometry and electronic profile essential for potent enzyme inhibition.

The methyl group at the C5 position of the pyrazole ring primarily serves to modulate the steric and lipophilic character of the molecule. While not as electronically influential as the difluoromethyl group, its size and shape are crucial for ensuring a proper fit within the confines of the enzyme's binding pocket. It can engage in favorable hydrophobic interactions and helps to orient the other functional groups, particularly the adjacent N-substituent and the C4-carboxamide linker, for optimal binding. The specific combination of a C3-difluoromethyl and a C5-methyl group has proven to be a highly effective arrangement for SDHI activity, suggesting a synergistic contribution of their respective steric and electronic properties.

| Position | Substituent | Observed Influence on Biological Activity | Primary Role |

|---|---|---|---|

| C3 | -CHF2 (Difluoromethyl) | Strongly positive; essential for high potency in many fungicides. | Enhances binding affinity (H-bonding), increases metabolic stability, modulates electronic properties. |

| C5 | -CH3 (Methyl) | Positive; contributes to optimal scaffold shape. | Provides steric bulk for proper fit in the binding pocket; engages in hydrophobic interactions. |

| N1 | -CH3 (Methyl) | Strongly positive; defines the active conformation. | Prevents tautomerization, ensuring a single regioisomer for consistent target binding. |

| C4 | -C(O)NH-R (Carboxamide) | Essential linker; R-group variation is key for optimization. | Anchors molecule in active site via H-bonds; R-group probes hydrophobic regions. |

Stereochemical Considerations in Biological Activity

While the this compound core itself is achiral, stereochemistry becomes a critical factor when chiral centers are introduced into the molecule, most commonly in the N-substituent of the carboxamide side chain. Biological targets such as enzymes are chiral, and as a result, different stereoisomers of a compound can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov

A prominent example is the commercial fungicide Isopyrazam (B32586), which contains the 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide core attached to a complex, chiral bicyclic amine moiety. fao.org Isopyrazam exists as multiple stereoisomers (enantiomers and diastereomers), and studies have shown dramatic differences in their fungicidal potency. nih.govnih.gov In some cases, the difference in activity between the most and least active isomer can be over 1000-fold. nih.govacs.org

Molecular docking studies have elucidated the basis for this stereoselectivity, revealing that the most active isomers achieve a much better fit and form more stable interactions within the SDH active site. nih.gov The precise three-dimensional arrangement of the atoms in the active isomer allows for optimal hydrogen bonding and hydrophobic contacts, leading to potent enzyme inhibition, whereas the less active isomers cannot bind as effectively. This highlights that for derivatives of this compound, the control and evaluation of stereochemistry are paramount in the design of highly efficacious compounds.

| Stereoisomer | Configuration | Relative Bioactivity Ranking |

|---|---|---|

| Isomer 1 | trans-1S,4R,9R-(+) | Highest Activity |

| Isomer 2 | cis-1R,4S,9R-(+) | High Activity |

| Isomer 3 | trans-1R,4S,9S-(-) | Moderate Activity |

| Isomer 4 | cis-1S,4R,9S-(-) | Low Activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic efficacy. These models are built upon the principle that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties.

In a typical QSAR study for a series of pyrazole derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. msjonline.org For each molecule, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. Common descriptor classes include:

Electronic Descriptors: Such as dipole moment and charges on specific atoms, which can influence electrostatic interactions with a biological target.

Steric Descriptors: Like molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by the partition coefficient (logP), which indicates the molecule's lipophilicity and ability to cross cell membranes.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular skeleton.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov

A robust QSAR model is characterized by strong statistical validation metrics. For instance, a 3D-QSAR study on tetrasubstituted pyrazole derivatives targeting the COX-2 enzyme yielded a model with a high coefficient of determination (r²) of 0.835, indicating a strong correlation between the selected descriptors and the inhibitory activity. msjonline.org The predictive power of such a model is often assessed through cross-validation (leave-one-out method), yielding a cross-validation coefficient (q² or r²cv), where a value greater than 0.5 is considered indicative of a reliable and predictive model. msjonline.orgresearchgate.net Advanced methodologies like 5D-QSAR have also been applied to pyrazole derivatives, showing contributions from hydrogen bond acceptor, hydrophobic, and salt bridge fields to their activity as EGFR inhibitors. nih.gov

The insights gained from the QSAR model are crucial for rational drug design. The final equation highlights which properties are most influential in determining the compound's activity. For example, a model might reveal that increasing hydrophobicity at a certain position on the pyrazole ring while maintaining a specific steric profile at another position enhances biological potency. This knowledge guides medicinal chemists in the synthesis of new derivatives with potentially improved activity.

Table 1: Representative Statistical Validation Parameters for Pyrazole Derivative QSAR Models

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| r² | Coefficient of determination | > 0.8 | msjonline.orgresearchgate.net |

| q² (or r²cv) | Cross-validated correlation coefficient | > 0.5 | msjonline.orgresearchgate.net |

| R²pred | Predictive r² for an external test set | > 0.6 | researchgate.net |

Pharmacophore Mapping and Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies, such as pharmacophore mapping, become particularly valuable. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor and trigger a biological response.

For a series of active this compound derivatives, a pharmacophore model can be generated by aligning the most active compounds and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

A study focused on pyrazole derivatives with anti-proliferative activity developed a three-point pharmacophore model (AHH) consisting of one hydrogen bond acceptor and two hydrophobic groups. pjps.pk This model, when used to generate a 3D-QSAR, demonstrated excellent statistical significance with an r² value of 0.909, indicating a strong ability to rationalize the structure-activity relationship of the dataset. pjps.pk Similarly, in the development of pyrazole derivatives as anti-tubercular agents, a five-point pharmacophore model (AADHR_1) was created, which included two hydrogen bond acceptors, one hydrogen bond donor, a hydrophobic group, and an aromatic ring. nih.gov This model was robust enough to be used for virtual screening of large compound databases to identify novel hit molecules. nih.gov

The process of pharmacophore mapping involves several steps:

Conformational Analysis: Generating a representative set of low-energy conformations for each active molecule in the training set.

Feature Identification: Identifying potential pharmacophoric features within each molecule.

Model Generation: Aligning the molecules and generating hypotheses that consist of a common set of features in a specific 3D arrangement.

Scoring and Validation: Ranking the generated hypotheses based on how well they map the active compounds and their ability to predict the activity of a test set of molecules not used in model generation.

Once a validated pharmacophore model is established, it serves as a 3D query for virtual screening. This allows researchers to rapidly search through vast libraries of virtual compounds to identify those that match the pharmacophoric features. The identified "hits" can then be prioritized for synthesis and biological testing, significantly accelerating the discovery of new and potent derivatives of the this compound scaffold. This approach focuses the synthetic efforts on molecules with a higher probability of being active, thereby optimizing resources in the drug discovery pipeline.

Table 2: Common Pharmacophoric Features Identified in Pyrazole Derivatives

| Pharmacophoric Feature | Abbreviation | Role in Ligand-Target Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | HBA / A | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor | HBD / D | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Region | HY / H | Engages in van der Waals and hydrophobic interactions. |

| Aromatic Ring | AR / R | Participates in π-π stacking or hydrophobic interactions. |

Biological Activity and Mechanistic Studies of 3 Difluoromethyl 5 Methyl 1h Pyrazole in Agrochemical Applications

Insecticidal Activity Profile and Spectrum of Action

There is currently a lack of specific data detailing the insecticidal activity of 3-(difluoromethyl)-5-methyl-1H-pyrazole. Research on other pyrazole-containing insecticides suggests that this class of compounds can be effective against a variety of pests. frontiersin.orgnih.govsioc-journal.cn However, without direct testing, the specific spectrum of action for this compound remains unknown.

In vitro and In vivo Bioassay Methodologies

Specific in vitro and in vivo bioassay methodologies for evaluating the insecticidal efficacy of this compound have not been documented in available scientific literature. Standard entomological testing procedures would be required to determine its potential as an insecticide.

Efficacy against Key Agricultural Pests

Data on the efficacy of this compound against key agricultural pests is not currently available. Efficacy studies would need to be conducted on a range of economically important insects to determine its potential for pest management.

Comparative Studies with Established Insecticides

Comparative studies of this compound with established insecticides have not been performed. Such studies would be essential to understand its relative potency and potential advantages or disadvantages compared to existing products.

Acaricidal Efficacy and Application Potential

The potential of this compound as an acaricide has not been reported. While some pyrazole (B372694) derivatives have shown acaricidal properties, the specific activity of this compound against mites and ticks is yet to be determined. nih.gov

Fungicidal Properties and Disease Management Potential

While many pyrazole carboxamides are known for their fungicidal properties, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHI), there is no specific information available regarding the fungicidal activity of this compound. wikipedia.orgnih.govresearchgate.net Investigations would be needed to ascertain if it possesses any efficacy against phytopathogenic fungi.

Elucidation of Biochemical Modes of Action

The biochemical mode of action for this compound has not been elucidated. For many related fungicidal pyrazole carboxamides, the mode of action is the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain. wikipedia.org However, without specific research, it is not possible to confirm if this, or another mechanism, is relevant for the title compound's potential insecticidal, acaricidal, or fungicidal activities.

Target Enzyme Inhibition Studies

The primary mode of action for fungicides derived from the 3-(difluoromethyl)-pyrazole scaffold is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme is a critical component in two fundamental cellular processes: the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By inhibiting SDH, these fungicides effectively disrupt fungal respiration and energy production, leading to cell death.

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the fungicide required to inhibit 50% of the SDH enzyme's activity. Research has demonstrated that various carboxamide derivatives incorporating the 3-(difluoromethyl)-1-methyl-1H-pyrazole core exhibit potent inhibition of SDH from various plant pathogenic fungi. For instance, studies on novel pyrazole-4-carboxamides have shown significant inhibitory activity against the SDH of Rhizoctonia solani. Molecular docking analyses confirm that these compounds bind effectively within the enzyme's active site. nih.gov

The efficacy of these derivatives is often compared to commercial fungicides. For example, the derivative N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) was found to have an inhibitory ability against R. solani SDH that was 45-fold higher than that of the commercial SDHI fungicide Bixafen. Similarly, other novel pyrazole-4-carboxamides have shown superior SDH inhibition compared to fungicides like Boscalid and Fluxapyroxad. nih.gov

| Compound Derivative | Target Fungus | Target Enzyme | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|---|

| Novel Pyrazole-4-carboxamide (5e) | Rhizoctonia solani | Succinate Dehydrogenase (SDH) | 2.04 | Boscalid | 7.92 |

| Novel Pyrazole-4-carboxamide (5e) | Rhizoctonia solani | Succinate Dehydrogenase (SDH) | 2.04 | Fluxapyroxad | 6.15 |

Receptor Binding and Allosteric Modulation Investigations

The interaction between 3-(difluoromethyl)-pyrazole carboxamide derivatives and their target enzyme, SDH, occurs at a specific binding site within the enzyme complex. SDH is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The fungicidal action of these inhibitors takes place at the ubiquinone-binding site (Qp site) of the complex, which is formed by the SDHB, SDHC, and SDHD subunits.

Molecular docking studies have elucidated the binding mechanism, showing that these inhibitors act competitively, occupying the site where the natural substrate, ubiquinone, would normally bind. nih.gov This binding is stabilized by a network of interactions. For example, the pyrazole ring, a key component of the scaffold, and the carboxamide linker are crucial for anchoring the molecule within the binding pocket. researchgate.net Hydrogen bonds often form between the amide group of the fungicide and key amino acid residues in the SDHC and SDHD subunits, while the lipophilic parts of the molecule engage in hydrophobic interactions with the SDHB subunit. This strong and specific binding prevents the reduction of ubiquinone to ubiquinol, thereby blocking the electron flow through the respiratory chain.

There is currently limited evidence to suggest that these compounds act via allosteric modulation. The primary mechanism is direct competitive inhibition at the Qp active site. The molecular structure of the inhibitor, particularly the substituents on the pyrazole and the aniline (B41778) rings, is critical for achieving a high binding affinity and, consequently, potent fungicidal activity. nih.gov

Cellular and Subcellular Pathway Perturbations

The inhibition of SDH by 3-(difluoromethyl)-pyrazole derivatives triggers a cascade of detrimental effects at the cellular and subcellular levels. The immediate consequence is the disruption of the mitochondrial respiratory chain, which severely impairs ATP synthesis, depriving the fungal cell of its primary energy source.

This energy crisis is coupled with the dysfunction of the TCA cycle, leading to an abnormal accumulation of succinate. Beyond energy depletion, SDH inhibition leads to the generation of reactive oxygen species (ROS). researchgate.net The blockage of the electron transport chain causes electrons to leak and react with molecular oxygen, forming superoxide (B77818) radicals and other ROS. This surge in ROS induces significant oxidative stress within the cell.

The consequences of this oxidative stress are widespread:

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation. This process damages the structural integrity of the cell and mitochondrial membranes.

Membrane Damage: The integrity of the fungal cell membrane is compromised, causing the leakage of essential cellular contents and ultimately leading to cell lysis. nih.gov

Mitochondrial Dysfunction: Electron microscopy studies have revealed severe morphological changes in mitochondria following treatment, including swelling and disorganization of the cristae. nih.gov Furthermore, the mitochondrial membrane potential (MMP) is often significantly reduced, indicating a collapse of mitochondrial function. nih.gov

Collectively, these perturbations—energy depletion, oxidative stress, and structural damage to membranes and organelles—culminate in fungal cell death.

Resistance Mechanism Analysis and Management Strategies

The extensive use of SDHI fungicides, including those based on the 3-(difluoromethyl)-pyrazole structure, has led to the emergence of resistant fungal populations. Understanding the mechanisms of this resistance is crucial for developing effective management strategies.

Resistance mechanisms can be broadly categorized into two types:

Target-Site Resistance: This is the most common mechanism and involves genetic mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). nih.gov These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qp site. nih.gov Consequently, the enzyme remains functional but is no longer effectively inhibited by the fungicide. Different mutations can confer varying levels of resistance and cross-resistance patterns to different SDHI fungicides.

Non-Target-Site Resistance: This type of resistance does not involve alterations to the target enzyme. Instead, it often relies on mechanisms that reduce the effective concentration of the fungicide at the target site. A primary example is the overexpression of membrane efflux pumps, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. nih.gov These transporters actively pump the fungicide out of the fungal cell, preventing it from reaching the mitochondria in inhibitory concentrations. This mechanism can lead to multidrug resistance (MDR), where the fungus becomes resistant to several unrelated classes of fungicides.

Management Strategies: To combat the development and spread of fungicide resistance, several strategies are employed:

Mixtures and Alternations: The most effective strategy is to use fungicides with different modes of action in mixtures or in alternation. nih.gov Combining an SDHI with a fungicide that targets a different cellular pathway (e.g., an azole, which inhibits sterol biosynthesis) makes it statistically much more difficult for a fungus to develop resistance to both simultaneously.

Dose Management: Applying the fungicide at the manufacturer's recommended rate is critical to ensure effective disease control and minimize the selection pressure for resistant individuals.

Integrated Pest Management (IPM): Chemical control should be part of a broader IPM program that includes cultural practices, biological control, and the use of resistant crop varieties to reduce reliance on any single control method.

Synergistic and Antagonistic Interactions with Other Agrochemical Agents

The combination of 3-(difluoromethyl)-pyrazole-based SDHIs with other agrochemicals, particularly fungicides with different modes of action, is a cornerstone of modern disease and resistance management. These interactions are often designed to be synergistic, where the combined effect of the two agents is greater than the sum of their individual effects.

A key benefit of using mixtures is in slowing the development of resistance. For example, field trials studying the effect of mixtures on Zymoseptoria tritici have analyzed the interaction between the pyrazole SDHI isopyrazam (B32586) and the azole fungicide epoxiconazole (B1671545). The results showed that applying the mixture of isopyrazam and epoxiconazole helped maintain the population of isolates sensitive to the azole component when compared to using epoxiconazole alone. nih.gov This demonstrates a synergistic effect in the context of resistance management, where the SDHI protects the azole partner from the selection of resistant strains.

While synergistic interactions are sought after, antagonistic interactions, where one component reduces the efficacy of the other, are also possible but are generally avoided in commercial formulations. The successful pairing of agrochemicals requires careful consideration of their respective modes of action, uptake, and metabolism within the plant and the pathogen. The combination of SDHIs with azoles, strobilurins (QoI fungicides), and multi-site contact fungicides is a common and effective practice for achieving broad-spectrum disease control and robust resistance management. apsnet.org

Exploration of 3 Difluoromethyl 5 Methyl 1h Pyrazole in Other Scientific Disciplines

Investigation of Potential in Medicinal Chemistry

The functional versatility of the pyrazole (B372694) core has led to its inclusion in numerous pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govglobalresearchonline.net Research into fluorinated pyrazoles, including structures related to 3-(difluoromethyl)-5-methyl-1H-pyrazole, is an active area of drug discovery. acs.org

While extensive research has been conducted on the antifungal properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives in agriculture, their potential in a non-agrochemical context is also under investigation. wikipedia.orgmdpi.com Studies on analogous structures suggest that the fluoroalkyl pyrazole moiety is a promising pharmacophore for antimicrobial agents.

Research into a series of 3-(trifluoromethyl)-1H-pyrazole derivatives, a close structural analog to the difluoromethyl compound, has demonstrated notable antimicrobial activity. researchgate.net These compounds were screened against various bacterial and fungal strains, with several showing significant potency. researchgate.net For instance, certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 1.9 µg/mL. researchgate.net

Similarly, derivatives of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide have been synthesized and evaluated for their antifungal properties against non-plant pathogens. cbijournal.com These studies provide insight into the potential of the core this compound structure.

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazole derivatives | Various bacterial strains | 1.9 - 7.8 µg/mL | researchgate.net |

| N-(Trifluoromethyl)phenyl substituted pyrazoles | Methicillin-resistant S. aureus (MRSA) | As low as 3.12 µg/mL | nih.gov |

| 3,5-dimethyl azopyrazole derivatives | E. coli and S. aureus | Showed remarkable inhibition | morressier.com |

| 5-hydroxy-3-methyl-1H-pyrazole derivative | E. coli (Gram-negative) | 0.25 µg/mL | nih.gov |

| 5-hydroxy-3-methyl-1H-pyrazole derivative | S. epidermidis (Gram-positive) | 0.25 µg/mL | nih.gov |

| 5-hydroxy-3-methyl-1H-pyrazole derivative | Aspergillus niger | 1.0 µg/mL | nih.gov |

The pyrazole scaffold is a cornerstone of several therapeutic agents, most notably in the area of anti-inflammatory drugs like Celecoxib, a selective COX-2 inhibitor. nih.govnih.gov This has spurred extensive research into novel pyrazole derivatives for their anti-inflammatory, anticancer, and antiviral potential.

Anticancer Activity: The trifluoromethyl analog, 3-(trifluoromethyl)-5-methyl-1H-pyrazole, has been synthesized and evaluated for its cytotoxic effects against a panel of human cancer cell lines. nih.gov The study assessed its impact on pancreatic, breast, and cervical cancer cells, providing a basis for the potential anticancer applications of related fluoroalkyl pyrazoles. nih.gov Additionally, derivatives of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide have been identified as potential activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer metabolism, suggesting a possible therapeutic strategy in oncology. cbijournal.com

| Compound | Cancer Cell Line | Activity (EC50) |

|---|---|---|

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 µM |

| MCF-7 (Breast) | 81.48 ± 0.89 µM |

Anti-inflammatory Activity: Given the success of pyrazole-based anti-inflammatory drugs, the core structure is a prime candidate for modification to develop new agents. sci-hub.se The phenyl substituent and the presence of electron-withdrawing groups, such as trifluoromethyl, are considered important for COX-2 selectivity and potency. sci-hub.seijpsjournal.com While specific studies on this compound are not prominent, the broader class of fluoroalkyl pyrazoles is of high interest for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles. nih.govijpsjournal.com

Antiviral Activity: The introduction of fluorine-containing groups into heterocyclic compounds is a known strategy to enhance antiviral properties. mdpi.com Pyrazole derivatives have been investigated for activity against a range of viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV. rsc.orgnih.gov These studies establish the pyrazole scaffold as a viable starting point for the development of new antiviral therapeutics, an area where this compound could be explored.

Applications in Materials Science and Polymer Chemistry

The unique electronic properties and coordination capabilities of the pyrazole ring make it a valuable building block in materials science. mdpi.combenthamdirect.com Research has indicated that pyrazole derivatives can be used in the development of organic materials with specific photophysical properties, such as sensors and components for electronic devices. mdpi.com

While direct studies detailing the integration of this compound into polymer chains are limited, the functional groups on the pyrazole ring present opportunities for polymerization. The N-H group of the pyrazole can be functionalized to introduce polymerizable moieties, allowing it to be incorporated as a side chain or part of the main polymer backbone. The presence of the difluoromethyl group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified dielectric properties. The potential for N-difluoromethylated pyrazoles to serve as precursors for a wide range of derivatives suggests their utility as building blocks for novel functional materials. arkat-usa.org

Fluorinated pyrazole derivatives have been successfully employed in the synthesis of advanced materials for optoelectronic applications. mdpi.com For example, new 6-CF3-1H-pyrazolo[3,4-b]quinolines, which contain a trifluoromethyl-pyrazole core, have been synthesized and characterized for their use in photovoltaic cells and organic light-emitting diodes (OLEDs). mdpi.com

In these studies, the pyrazole derivatives act as emitters in the active layer of OLED devices, producing bright bluish-green light. mdpi.com The number and position of phenyl groups attached to the pyrazole core were found to modulate the emission properties and energy levels of the material. mdpi.com Furthermore, when blended with a polymer like poly(3-decylthiophene-2,5-diyl), these pyrazole compounds were used to fabricate bulk heterojunction solar cells. mdpi.com This research demonstrates the principle that the fluoroalkyl pyrazole scaffold, to which this compound belongs, is a viable component for creating advanced functional materials for electronic and photonic applications.

Computational Chemistry and Molecular Modeling Approaches for 3 Difluoromethyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. For instance, studies on structurally related compounds like 3-difluormethyl-5-carbomethoxy-2,4-pyrazole have utilized DFT with the B3LYP functional and 6-311(d,p) basis set to explore reaction mechanisms. growingscience.com

These calculations provide critical data on conceptual DFT indices such as electrophilicity (ω) and nucleophilicity (N), which are essential for predicting how a molecule will behave in a chemical reaction. growingscience.comresearchgate.net For example, in the cycloaddition reaction involving a pyrazole precursor, difluoromethyldiazomethane was identified as the nucleophile and methyl propynoate (B1239298) as the electrophile based on their calculated indices. growingscience.com The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps further helps in identifying the most reactive sites within the molecule. researchgate.net Such studies can determine whether a reaction is regiospecific and elucidate its molecular mechanism, as demonstrated in the formation of pyrazole systems. growingscience.comresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Significance | Example Application |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability | Predicting nucleophilic character |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability | Predicting electrophilic character |

| Energy Gap (ΔE) | Difference between LUMO and HOMO; indicates chemical reactivity and stability | Lower gap suggests higher reactivity researchgate.net |

| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons | Classifying reagents as electrophiles growingscience.com |

| Nucleophilicity (N) | Measures the ability of a molecule to donate electrons | Classifying reagents as nucleophiles growingscience.com |

| MEP Map | Molecular Electrostatic Potential; visualizes charge distribution | Identifying sites for electrophilic and nucleophilic attack researchgate.net |

This table is interactive. You can sort and filter the data.

These computational approaches are not limited to reaction mechanisms. They are also employed to calculate fundamental properties like enthalpies of formation for high-energy materials containing pyrazole rings, using methods such as G4MP2 and G4. superfri.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating how a ligand, such as a 3-(difluoromethyl)-5-methyl-1H-pyrazole derivative, interacts with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. nih.gov Studies on various pyrazole derivatives have used docking to screen for potential inhibitors of targets like receptor tyrosine kinases (e.g., VEGFR-2), protein kinases (e.g., Aurora A, CDK2), and the main protease of COVID-19. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, docking studies on 4-difluoromethyl pyrazole derivatives against the cyclooxygenase-2 (COX-2) enzyme revealed that high binding affinity was attributable to multiple hydrogen bonds and hydrophobic interactions. researchgate.net

Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. nih.gov A typical MD simulation for a pyrazole derivative complexed with a kinase might run for 100 nanoseconds to inspect the stability of the binding. nih.gov Analysis of the simulation trajectory can include calculating the Root Mean Square Deviation (RMSD) to evaluate the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govresearchgate.net These simulations confirm whether the interactions predicted by docking are maintained over time, thus validating the binding mode. nih.gov

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Technique | Description | Importance |

|---|---|---|---|

| Binding Energy (kcal/mol) | Docking | Estimated free energy of binding between ligand and target | Predicts binding affinity; lower values indicate stronger binding nih.gov |

| Hydrogen Bonds | Docking/MD | Non-covalent interactions involving a hydrogen atom | Crucial for specificity and stability of the ligand-target complex researchgate.net |

| Hydrophobic Interactions | Docking/MD | Interactions between nonpolar groups | Contribute significantly to binding affinity |

| RMSD (Å) | MD | Root Mean Square Deviation; measures the average distance between atoms of superimposed structures | Indicates the stability of the protein-ligand complex over time nih.govresearchgate.net |

| RMSF (Å) | MD | Root Mean Square Fluctuation; measures the displacement of individual residues | Identifies flexible or rigid regions of the protein upon ligand binding researchgate.net |

This table is interactive. You can sort and filter the data.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound and how its shape influences its properties and interactions. The presence of rotatable bonds allows the molecule to adopt various conformations, each with a different energy level.

Computational methods can map the potential energy surface (PES) of a molecule by systematically changing its torsional angles and calculating the corresponding energy. This mapping helps identify the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them (saddle points).

For related pyrazole systems, such as tris-pyrazolylmethanes, a combination of experimental techniques like NMR spectroscopy and quantum chemical calculations (e.g., GIAO/B3LYP/6-311++G(d,p)) has been used to establish the preferred conformations of the pyrazolyl rings in solution. nih.gov Such studies determine the relative orientation of different parts of the molecule, which is critical for understanding its interaction with other molecules, including biological receptors. nih.gov The specific conformation a molecule adopts upon binding to a target is often a low-energy one, making PES mapping an important step in rational drug design.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological profile must be assessed. In silico ADMET prediction offers a rapid and cost-effective way to evaluate these properties at the early stages of discovery. elsevier.com Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict a wide range of ADMET parameters for compounds like this compound.

These predictive studies are routinely applied to new series of pyrazole derivatives to assess their drug-likeness. elsevier.comnih.gov Key properties evaluated include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed into the bloodstream.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help understand how the compound is distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, is evaluated.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Toxicity: A range of potential toxicities, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity, are predicted. nih.gov

Table 3: Common In Silico ADMET Properties Predicted for Pyrazole Derivatives

| ADMET Category | Property | Desired Outcome for Drug Candidate |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Varies (High for CNS drugs, Low for others) |

| Plasma Protein Binding (PPB) | Moderate (not too high or too low) | |

| Metabolism | CYP450 2D6 Inhibition | No |

| Toxicity | hERG Inhibition (Cardiotoxicity) | No |

| Ames Mutagenicity | No |

This table is interactive. You can sort and filter the data.

These predictions help prioritize compounds with favorable ADMET profiles for further experimental testing, saving significant time and resources in the drug development pipeline. elsevier.comresearchgate.net

Analytical Methodologies and Characterization Techniques in Research of 3 Difluoromethyl 5 Methyl 1h Pyrazole

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of 3-(difluoromethyl)-5-methyl-1H-pyrazole, allowing for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for assessing the purity and performing quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of pyrazole (B372694) derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's moderate polarity. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical RP-HPLC method for the analysis of fluorinated pyrazoles would involve a C18 column as the stationary phase. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of trifluoroacetic acid or phosphoric acid to improve peak shape. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks. However, a gradient elution, with a programmed increase in the organic solvent concentration, is often employed for separating complex mixtures containing the target compound. Detection is commonly achieved using a UV detector, as the pyrazole ring exhibits absorbance in the UV region. The purity of related pyrazole compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been successfully determined to be greater than 99% using HPLC.

Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Pyrazole Derivatives

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography is another powerful technique for the separation and analysis of volatile compounds like pyrazole derivatives. The suitability of GC for this compound depends on its thermal stability and volatility. When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in both identification and quantification.

For the analysis of nitrogen-containing heterocyclic compounds such as pyrazoles, a polar stationary phase is often preferred to achieve good separation and peak shape. A polyethylene (B3416737) glycol-based column, like a DB-WAX or HP-INNOWax, is a suitable choice. rsc.org The carrier gas is typically an inert gas such as helium or nitrogen. The oven temperature is programmed to ramp up during the analysis to ensure the elution of compounds with different boiling points. The flame ionization detector (FID) is a common choice for quantification due to its wide linear range, while a mass spectrometer (MS) is invaluable for qualitative analysis by providing mass-to-charge ratio information of the eluting compounds.

Table 2: Representative GC-MS Parameters for Pyrazole Derivative Analysis

| Parameter | Condition |

| Column | HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp: 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information to confirm the molecular structure.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR experiments is essential for a complete structural assignment.

1H NMR: The proton NMR spectrum provides information about the number and environment of the hydrogen atoms. For this compound, one would expect to see a singlet for the methyl protons, a singlet for the pyrazole ring proton, and a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The signal for the N-H proton of the pyrazole ring may be broad and its chemical shift can be concentration-dependent.

13C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbon of the difluoromethyl group, which would appear as a triplet due to one-bond coupling with the fluorine atoms.

19F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For the difluoromethyl group, a doublet would be observed due to coupling with the geminal proton. The chemical shift of this signal is characteristic of the CHF2 group attached to a pyrazole ring.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H NMR | ~12.5 | br s | - | N-H |

| ~6.5 - 7.0 | t | 2JH-F ≈ 54 | CHF2 | |

| ~6.1 | s | - | C4-H | |

| ~2.3 | s | - | CH3 | |

| 13C NMR | ~145 | t | 2JC-F ≈ 33 | C3 |

| ~140 | s | - | C5 | |

| ~111 | t | 1JC-F ≈ 238 | CHF2 | |

| ~105 | s | - | C4 | |

| ~11 | s | - | CH3 | |

| 19F NMR | ~ -115 | d | 2JF-H ≈ 54 | CHF2 |

Note: Predicted data is based on spectral information for closely related fluorinated pyrazole structures. rsc.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C5H6F2N2), the expected monoisotopic mass is approximately 144.05 g/mol . The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for pyrazoles include the loss of small molecules like HCN or N2, and cleavage of the side chains.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm-1 would be indicative of the N-H stretching vibration. C-H stretching vibrations for the methyl group and the pyrazole ring would appear around 2900-3100 cm-1. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm-1 region. The strong C-F stretching vibrations of the difluoromethyl group would be prominent in the fingerprint region, typically between 1000 and 1200 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π → π* transitions of the aromatic system. researchgate.netnih.gov For this compound, one would expect to observe an absorption maximum around 210-230 nm in a solvent like ethanol (B145695) or methanol.

Absence of Specific Crystallographic Data for this compound in Publicly Available Literature

A comprehensive search of scholarly articles and crystallographic databases has revealed a lack of publicly available, detailed crystallographic studies specifically for the solid-state structure of this compound. While extensive research exists on the crystal structures of various other pyrazole derivatives, specific experimental data determining the crystal system, space group, and unit cell dimensions for this compound could not be located in the reviewed literature.

Although crystallographic data is available for related pyrazole compounds, the strict focus of this article on this compound prevents the inclusion of comparative data from these other structures. The introduction of the difluoromethyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring would be expected to significantly influence the crystal packing and intermolecular interactions compared to other substituted pyrazoles. However, without experimental single-crystal X-ray diffraction data, any discussion of its specific solid-state structure would be speculative.

Therefore, the detailed research findings and a corresponding data table for the crystallographic parameters of this compound cannot be provided at this time. Further experimental research is required to determine its crystal structure and to fully characterize its solid-state properties.

Emerging Trends and Future Research Perspectives on 3 Difluoromethyl 5 Methyl 1h Pyrazole

Development of Novel Biologically Active Derivatives

The core structure of 3-(difluoromethyl)-5-methyl-1H-pyrazole has been extensively utilized in the synthesis of novel biologically active compounds, particularly fungicides. A significant focus has been on the creation of pyrazole (B372694) carboxamide derivatives, which have demonstrated potent antifungal properties. These derivatives are primarily recognized as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the mitochondrial respiratory chain in fungi.

Researchers have synthesized numerous amide and ester derivatives by modifying the carboxylic acid group of a closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is derived from this compound. These modifications have led to the development of several commercial fungicides with broad-spectrum activity against a variety of plant pathogens.

Recent research has focused on creating novel derivatives with enhanced efficacy and a wider spectrum of activity. For instance, new pyrazole-4-carboxylic oxime ester derivatives have been synthesized and shown to possess good activity against several fungal pathogens. researchgate.netresearchgate.net The design of these novel molecules often involves the application of the active fragments mosaic theory, where the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is combined with other substituted chemical moieties to enhance biological activity. nih.gov

Table 1: Examples of Biologically Active Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole

| Derivative Class | Target Pathogens | Reference |

|---|---|---|

| Pyrazole Amides | Pythium aphanidermatum, Rhizoctonia solani, Fusarium moniliforme, Botrytis cinerea | nih.gov |

| Pyrazole Oxime Esters | Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, Pyricularia oryzae, Physalospora piricola | researchgate.netresearchgate.net |

Exploration of New Targets and Biological Pathways

While the primary mechanism of action for fungicides derived from this compound is the inhibition of succinate dehydrogenase (SDH), researchers are actively exploring alternative biological targets and pathways. This diversification is crucial for managing the development of fungicide resistance in pathogen populations.

One study on a novel pyrazole carboxamide containing a diarylamine scaffold suggested a dual mode of action against Rhizoctonia solani. Besides inhibiting complex II (SDH), the compound was also found to potentially target complex IV (cytochrome oxidase) in the mitochondrial respiratory chain. nih.gov This finding opens up new avenues for developing fungicides with multiple modes of action, which can be a valuable tool in resistance management.

Furthermore, the versatility of the pyrazole scaffold has led to the investigation of its derivatives for other agrochemical applications. For example, certain pyrazole derivatives have been designed and synthesized as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis, indicating their potential as herbicides. nih.gov In the realm of insecticides, N-pyridylpyrazole derivatives have been developed to target insect ryanodine receptors (RyRs), which are critical for muscle contraction. mdpi.com These examples highlight the broad potential of the pyrazole chemical space in targeting a variety of biological pathways beyond SDH inhibition.

Table 2: Investigated Biological Targets for Pyrazole Derivatives